molecular formula C9H7FN2O B2631103 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole CAS No. 343771-07-3

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B2631103
CAS No.: 343771-07-3
M. Wt: 178.166
InChI Key: LXBQVGOCMHOZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and three oxygen atoms. The compound is also referred to as FMOX or 5-FPMOX. It has been widely used in the fields of biochemistry, pharmacology, and medicinal chemistry due to its unique characteristics.

Scientific Research Applications

Delayed Luminescence in Derivatives

While not directly studying 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole, research on its related compounds, such as 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives, has shown significant findings. These compounds are used in donor-acceptor fluorophores exhibiting thermally activated delayed fluorescence (TADF). Such derivatives exhibit solution fluorescence and are utilized in Organic Light Emitting Diodes (OLEDs), providing high external quantum efficiency and reduced efficiency rolloff at high current densities, indicating potential applications in display and lighting technologies (Cooper et al., 2022).

Liquid Crystalline Properties

Research on bent-shaped 1,3,4-oxadiazole-based compounds, closely related to this compound, has explored their liquid crystalline properties. These studies focus on compounds like 2-[4-(2-(4-methylphenyl)-(E)-1-ethenyl)]phenyl-5-(4-pentyloxyphenyl)-1,3,4-oxadiazole and its derivatives, which exhibit enantiotropic nematic and smectic A phases. The structural formation and phase behaviors suggest potential applications in advanced liquid crystal display (LCD) technologies and other optical devices (Zhu et al., 2009).

Insecticidal Activities

The insecticidal properties of 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been studied, indicating that these compounds, similar to this compound, could be effective against pests like armyworms. The synthesis, characterization, and evaluation of these compounds open pathways for the development of new, potentially less harmful agricultural chemicals (Shi et al., 2000).

Cytochrome P450-Mediated Reactions

Research on derivatives of 1,3,4-oxadiazole, such as Setileuton, has uncovered cytochrome P450-mediated reactions, particularly the metabolic ring opening of the 1,3,4-oxadiazole portion. These findings are crucial for understanding the metabolic pathways and potential drug interactions in pharmaceutical applications, especially for drugs containing the 1,3,4-oxadiazole moiety (Maciolek et al., 2011).

Synthesis and Biological Evaluation

The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their antimicrobial properties have been a significant area of research. These studies, focusing on compounds like 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides, showcase the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents, which could lead to new treatments for bacterial and fungal infections (Parikh & Joshi, 2014).

Properties

IUPAC Name

5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXBQVGOCMHOZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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